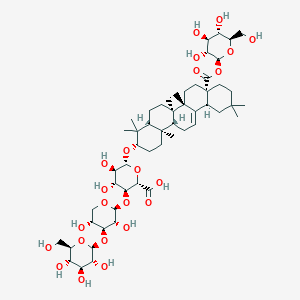
Val-Cit-PAB-MMAF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a cytotoxic payload (Monomethyl auristatin F). This compound is designed to be cleaved by specific enzymes within target cells, releasing the cytotoxic agent to exert its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:
Synthesis of the Val-Cit-PAB linker: This involves the coupling of valine and citrulline, followed by the attachment of para-aminobenzoic acid.
Conjugation to Monomethyl auristatin F: The Val-Cit-PAB linker is then conjugated to Monomethyl auristatin F through a series of chemical reactions, often involving the use of coupling agents and solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:
Cleavage by Cathepsin B: This enzyme specifically cleaves the Val-Cit linker, releasing the Monomethyl auristatin F payload within the target cell.
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit linker.
Dimethyl sulfoxide (DMSO): Commonly used as a solvent in the synthesis and reactions involving this compound.
Major Products Formed
Monomethyl auristatin F: The primary cytotoxic agent released upon cleavage of the Val-Cit linker.
Aplicaciones Científicas De Investigación
Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Mecanismo De Acción
Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:
Binding to Target Cells: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage by Cathepsin B: Once inside the lysosome, Cathepsin B cleaves the Val-Cit linker, releasing Monomethyl auristatin F.
Cytotoxic Action: Monomethyl auristatin F inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
Val-Cit-PAB-MMAF is unique due to its specific cleavage by Cathepsin B and its potent cytotoxic payload. Similar compounds include:
Val-Cit-PAB-Monomethyl auristatin E: Another ADC linker-payload combination with similar cleavage and cytotoxic properties.
Val-Lys-PAB-Monomethyl auristatin F: A variant with a different peptide linker, offering improved hydrophilicity and stability.
Fmoc-Val-Cit-PAB-Monomethyl auristatin F: A similar compound with an Fmoc protecting group, used in research applications.
This compound stands out for its specific enzymatic cleavage and potent cytotoxic effects, making it a valuable component in targeted cancer therapies.
Propiedades
Fórmula molecular |
C58H92N10O13 |
|---|---|
Peso molecular |
1137.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1 |
Clave InChI |
DLDKFGYKTRRVEL-XCNCODNBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)


![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)


![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)
